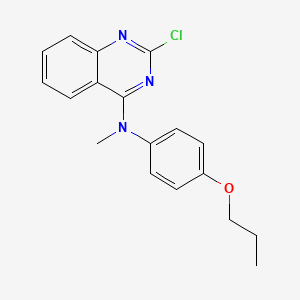![molecular formula C6H7N3O3 B12911068 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole CAS No. 73332-79-3](/img/structure/B12911068.png)
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and oxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot sequential intramolecular cyclization followed by Suzuki–Miyaura or Sonogashira reactions under microwave irradiation has been reported . This method allows for efficient access to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance reaction rates and improve overall efficiency. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-b]oxazole compounds.
Applications De Recherche Scientifique
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to enzymes and disrupt their normal function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitroimidazole: Similar in structure but lacks the fused oxazole ring.
5-Nitroimidazo[1,2-a]pyridine: Contains a fused pyridine ring instead of an oxazole ring.
2-Methyl-5-nitroimidazo[1,2-a]thiazole: Contains a fused thiazole ring.
Uniqueness
2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole is unique due to its fused imidazole and oxazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73332-79-3 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-methyl-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H7N3O3/c1-4-3-8-5(9(10)11)2-7-6(8)12-4/h2,4H,3H2,1H3 |
Clé InChI |
WXPYBUNRDDNOHK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C(=CN=C2O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)




![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)

methanone](/img/structure/B12911035.png)


